molecular formula C13H13F3O4 B1333755 Diethyl (2,4,6-trifluorophenyl)malonate CAS No. 262609-07-4

Diethyl (2,4,6-trifluorophenyl)malonate

Cat. No. B1333755
M. Wt: 290.23 g/mol
InChI Key: VCCISIBKCNTCLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl malonate derivatives can involve various methods, including oxidative dimerization and condensation reactions. For instance, diethyl 3-thienylmalonate undergoes oxidative dimerization using metal oxidants to form dimerization products, which can be further transformed into benzo[1,2-b:4,5-b']dithiophene derivatives . Similarly, diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate is synthesized by condensation of diethyl malonate with 9-chloromethylanthracene . These methods could potentially be adapted for the synthesis of diethyl (2,4,6-trifluorophenyl)malonate.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives is influenced by factors such as hydrogen bonding and the presence of substituents. For example, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit different crystal systems and hydrogen bonding patterns due to regioisomerism . These structural details are crucial as they affect the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Diethyl malonate derivatives participate in various chemical reactions. The reaction of fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate is a nucleophilic substitution that proceeds quickly in dimethyl sulfoxide solvent . Additionally, diethyl malonate anions react with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one to form fluorinated organo alkali–metal complexes . These reactions highlight the reactivity of diethyl malonate derivatives and could provide a basis for understanding the reactions of diethyl (2,4,6-trifluorophenyl)malonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives are influenced by their molecular structure. The presence of hydrogen bonds, for example, can affect the solubility and melting points of the compounds . The introduction of fluorine atoms, as in the case of diethyl (2,4,6-trifluorophenyl)malonate, would likely alter the compound's electronegativity and hydrophobicity. The exciplex formation of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate in a polymer matrix indicates that these compounds can engage in complex photophysical processes .

Scientific Research Applications

Cyclocondensation Reactions

Diethyl malonates, including variants like bis(2,4,6-trichlorophenyl) malonates, are used in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles. These reactions are significant in the synthesis of various organic compounds (Stadlbauer et al., 2001).

Hydrolysis Studies

Research on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, a compound similar to diethyl (2,4,6-trifluorophenyl)malonate, has been conducted. This work is vital in understanding the chemical behavior and potential applications of such compounds in synthesizing other chemicals (Taydakov & Kiskin, 2020).

Synthesis of β-Trifluoromethyl-N-acetyltryptophan

Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates, closely related to diethyl (2,4,6-trifluorophenyl)malonate, are used in the synthesis of β-trifluoromethyl-N-acetyltryptophan, indicating its utility in the synthesis of complex organic molecules (Gong et al., 1999).

Intermediate in Anticancer Drug Synthesis

Diethyl 2-(2-chloronicotinoyl)malonate, a compound similar to diethyl (2,4,6-trifluorophenyl)malonate, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights the role of such compounds in pharmaceutical research and development (Xiong et al., 2018).

In Alkene Difunctionalization Reactions

Diethyl malonate is used in regiodivergent palladium-catalyzed alkene difunctionalization reactions. This process is instrumental in the construction of methylene cyclobutanes and methylene cyclopentanes, demonstrating the versatility of diethyl malonate derivatives in complex organic syntheses (Bornowski et al., 2022).

Safety And Hazards

Diethyl (2,4,6-trifluorophenyl)malonate is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

diethyl 2-(2,4,6-trifluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCISIBKCNTCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1F)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382195
Record name Diethyl (2,4,6-trifluorophenyl)propanedioate
Source EPA DSSTox
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Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2,4,6-trifluorophenyl)malonate

CAS RN

262609-07-4
Record name 1,3-Diethyl 2-(2,4,6-trifluorophenyl)propanedioate
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Record name Diethyl (2,4,6-trifluorophenyl)propanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-(2,4,6-trifluorophenyl)-, 1,3-diethyl ester
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Synthesis routes and methods I

Procedure details

Diethyl malonate (0.49 mol) was added to a mixture of sodium hydride (0.51 mol) and 1,4-dioxane (140 ml) at 55 to 60° C. within 2 hours. A mixture of 1,4-dioxane (50 ml) and diethyl malonate (0.13 mol) was added. The mixture was stirred for 10 minutes at 55° C. and copper(I) bromide (0.05 mol) was added. After 15 min. a mixture of 2-bromo-1,3,5-trifluorobenzene (0.25 mol) and 1,4-dioxane (10 ml) was added. The reaction mixture was heated at 100° C. for 15 hours and cooled to 15° C. Hydrochloric acid (12N, 35 ml) was added slowly at 15 to 20° C. The precipitate was filtered off. The filtrate was extracted with diethylether. The organic Phase was separated, dried with anhydrous sodium sulphate and filtered. The filtrate was evaporated under reduced Pressure to yield the product.
Quantity
0.49 mol
Type
reactant
Reaction Step One
Quantity
0.51 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
catalyst
Reaction Step Four
Quantity
0.13 mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a mixture of 4.8 g of sodium hydride (60% in oil) and 100 ml of 1,4-dioxane, 19.2 g of diethyl malonate were added dropwise at room temperature, and then 17.2 g of cuprous bromide and 21.1 g of 1-bromo-2,4,6-trifluorobenzene were subsequently added thereto at 40° C. and refluxed for 26 hours under heating. To the reaction mixture, conc. hydrochloric acid was added under ice-cooling, and then tert-butyl methyl ether and water were added. The organic layer was separated, washed with aqueous sodium hydroxide solution, dil. hydrochloric acid and water subsequently, dried over sodium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 12.6 g of diethyl (2,4,6-trifluorophenyl)malonate.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Manabe, H Ikegami, H Morishita… - Bioorganic & Medicinal …, 2023 - Elsevier
Pyridachlometyl is a unique pyridazine fungicide with a novel mode of action. Herein, we describe the pathway for the invention of pyridachlometyl. First, we identified a diphenyl-…
Number of citations: 3 www.sciencedirect.com

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